N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea typically involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions . The reaction is carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC. The reaction conditions, including the reaction time, solvent, and amounts of substrates, are optimized to achieve good yields
Analyse Chemischer Reaktionen
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions involving singlet oxygen can lead to the formation of various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea has several scientific research applications. It has been studied for its antimicrobial and anticancer potential . In vitro studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains, as well as human cancer cell lines . The compound’s unique structure, which includes both a furan ring and a biphenyl moiety, makes it a valuable candidate for further research in medicinal chemistry .
Wirkmechanismus
The mechanism of action of N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the epidermal growth factor receptor (EGFR), which is involved in the regulation of cell growth and proliferation . The compound’s ability to interact with EGFR and other molecular targets makes it a promising candidate for the development of new anticancer agents .
Vergleich Mit ähnlichen Verbindungen
N-([1,1'-biphenyl]-4-ylcarbonyl)-N'-(2-furylmethyl)thiourea can be compared with other furan carboxamides, such as fenfuram, furcarbanil, and methfuroxam . These compounds share a similar furan ring structure but differ in their specific substituents and biological activities. For example, fenfuram and furcarbanil are known for their fungicidal properties, while methfuroxam has been used as a model compound in photochemical studies . The unique combination of a furan ring and a biphenyl moiety in this compound distinguishes it from these other compounds and contributes to its diverse range of biological activities .
Eigenschaften
Molekularformel |
C19H16N2O2S |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-(furan-2-ylmethylcarbamothioyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H16N2O2S/c22-18(21-19(24)20-13-17-7-4-12-23-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H2,20,21,22,24) |
InChI-Schlüssel |
MYEPCSUJLJKZTC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NCC3=CC=CO3 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.